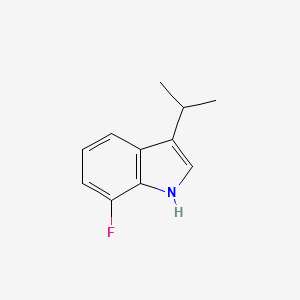
7-Fluoro-3-isopropyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3-isopropyl-1H-indole is a chemical compound with the molecular formula C11H12FN . It is a derivative of the parent compound 7-Fluoro-1H-indole .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in the field of chemistry. Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including those similar to 7-Fluoro-3-isopropyl-1H-indole, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of derivatives that can be potent antiviral agents, potentially leading to new treatments for viral infections.
Anti-inflammatory Properties
The indole scaffold is a part of many synthetic drug molecules with anti-inflammatory effects. By modifying the indole core, researchers can develop new derivatives that may serve as effective anti-inflammatory agents. This application is crucial in the treatment of chronic inflammatory diseases .
Anticancer Applications
Indole derivatives are being explored for their potential in cancer therapy. Their ability to bind with high affinity to multiple receptors makes them valuable in the design of drugs aimed at various cancer targets. The indole structure is a key component in many natural and synthetic compounds with anticancer activity .
Anti-HIV Effects
Research has indicated that certain indole derivatives can act as anti-HIV agents. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have shown promise in this field, suggesting that modifications to the indole nucleus could lead to effective HIV treatments .
Antioxidant Capabilities
The indole nucleus is part of compounds known for their antioxidant properties. Antioxidants are important in protecting cells from oxidative stress, which can lead to various diseases. Indole derivatives could be used to develop new antioxidants with potential applications in disease prevention .
Antimicrobial and Antitubercular Activity
Indole derivatives have been recognized for their antimicrobial and antitubercular activities. These properties make them candidates for the development of new antibiotics and treatments for tuberculosis, addressing the growing concern of antibiotic resistance .
Antidiabetic and Antimalarial Potential
The diverse biological activities of indole derivatives extend to antidiabetic and antimalarial effects. Their role in the synthesis of new therapeutic agents for diabetes and malaria is an area of significant interest, with the potential to impact global health positively .
Anticholinesterase Activity
Indole-based compounds have been investigated for their anticholinesterase activity, which is relevant in treating neurodegenerative diseases like Alzheimer’s. By inhibiting cholinesterase enzymes, these derivatives can help manage symptoms and improve the quality of life for affected individuals .
Zukünftige Richtungen
Indole and its derivatives have been found to have value for flavor and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . Therefore, the future directions for 7-Fluoro-3-isopropyl-1H-indole could involve exploring its potential applications in these areas.
Eigenschaften
IUPAC Name |
7-fluoro-3-propan-2-yl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-7,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPCUMZFSFKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC2=C1C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-isopropyl-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

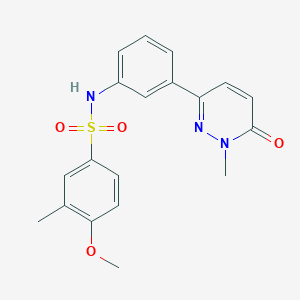
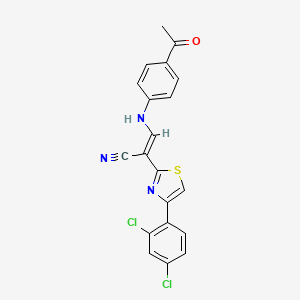
![1-butyl-2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2947707.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2947709.png)
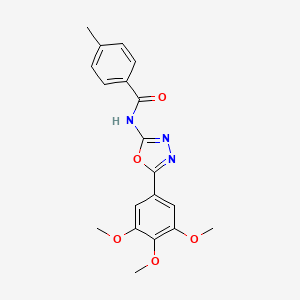
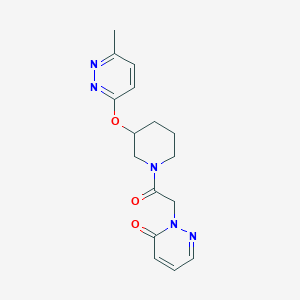
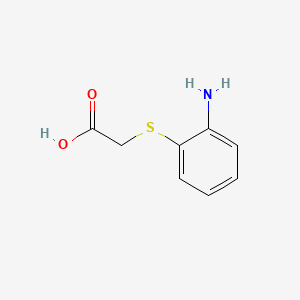
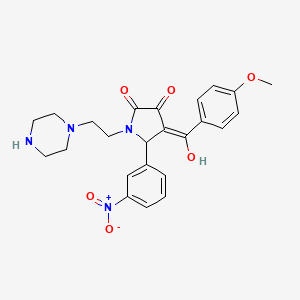
![pentyl [8-bromo-7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2947714.png)
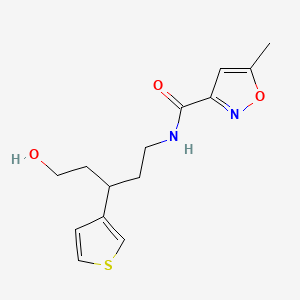
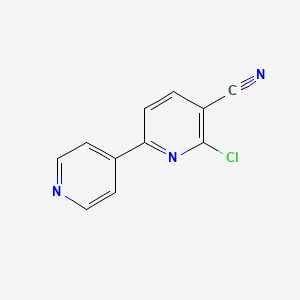
![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2947719.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2947725.png)
![3-(2-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2947727.png)